molecular formula C13H15BF3NO4 B2399617 4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester CAS No. 1402615-44-4

4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester

Cat. No.: B2399617
CAS No.: 1402615-44-4
M. Wt: 317.07
InChI Key: WVWAKGQBFGQJNS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester is an organoboron compound . Organoboron compounds are of significant utility in asymmetric synthesis . The primary targets of this compound are the reactants involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . The transformations of the boronic ester moiety into other functional groups is of considerable interest in synthesis . Specifically, transformations which retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, lead to the formation of these new bonds .

Pharmacokinetics

The compound is relatively stable, readily prepared, and generally environmentally benign , which suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new bonds at stereogenic centres . This leads to the creation of a broad array of diverse molecules with high enantioselectivity . The specific molecular and cellular effects can vary depending on the reactants involved in the sm coupling reaction .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthetic utility is tempered by its air and moisture sensitivity . Therefore, the reaction conditions need to be carefully controlled to ensure the compound’s stability and efficacy. Moreover, the compound’s action can be tailored for application under specific SM coupling conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester typically involves the reaction of 4-nitro-3-trifluoromethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves using continuous flow reactors to ensure consistent reaction conditions and higher yields. The process also includes purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium hydroxide, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: Typically between 50-100°C

Major Products

The major products of these reactions are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-nitro-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)8-5-6-10(18(19)20)9(7-8)13(15,16)17/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWAKGQBFGQJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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